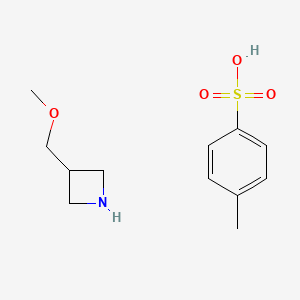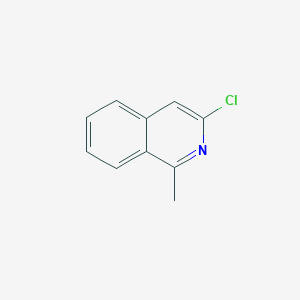![molecular formula C9H9NO2 B3106286 [(1e)-1-Nitroprop-1-En-2-Yl]benzene CAS No. 15795-70-7](/img/structure/B3106286.png)
[(1e)-1-Nitroprop-1-En-2-Yl]benzene
Vue d'ensemble
Description
“[(1e)-1-Nitroprop-1-En-2-Yl]benzene” is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .
Molecular Structure Analysis
The molecular structure of “[(1e)-1-Nitroprop-1-En-2-Yl]benzene” consists of a benzene ring with a nitropropenyl group attached . The compound has a double-bond stereo .Physical And Chemical Properties Analysis
“[(1e)-1-Nitroprop-1-En-2-Yl]benzene” has a density of 1.1±0.1 g/cm3, a boiling point of 256.8±10.0 °C at 760 mmHg, and a flash point of 110.9±11.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Anion Transport
[(1e)-1-Nitroprop-1-En-2-Yl]benzene derivatives, specifically 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents such as nitro groups, have shown significant enhancement in anion transport activity. These modifications lead to a substantial increase in anionophoric activity, facilitating anion exchange and minor levels of proton/anion symport. The benzimidazolyl-NH fragments, their relative positions, and the number of benzimidazolyl groups on the central phenyl scaffold are crucial for the transport mechanism (Peng et al., 2016).
Molecular Interactions
The molecular interactions and structures in nitroalkane-benzene liquid solutions have been explored using linear and nonlinear electric polarization methods. These studies provide valuable insights into weak, nonspecific molecular interactions in liquids, suggesting the formation of weak molecular complexes with partially compensated dipole moments. The detailed analysis helps understand the molecular dynamics and interactions in such mixtures (Małlecki & Nowak, 1994).
Antimicrobial Activity
New derivatives carrying nitro groups have been synthesized and tested for their antimicrobial activity against various microorganisms. These compounds have shown potent antimicrobial properties, often surpassing those of reference drugs, indicating their potential in developing new antimicrobial agents (Liaras et al., 2011).
Alkylation Reactions
The Friedel-Crafts reaction of 2-nitropropane with benzene under specific conditions results in alkylation products, demonstrating the use of nitro compounds as alkylating agents in synthetic chemistry. This process opens avenues for synthesizing various organic compounds by manipulating the nitro group's reactivity (Bonvino et al., 1981).
Cycloaddition Reactions
The study of [3 + 2] cycloaddition reactions between substituted azomethine ylide and 3,3,3-trifluoro-1-nitroprop-1-ene reveals insights into the reaction's selectivity and mechanism. Such reactions are crucial for constructing cyclic compounds, which are significant in pharmaceuticals and materials science (Sobhi et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
[(E)-1-nitroprop-1-en-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFMBKUWFTFAE-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[N+](=O)[O-])/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



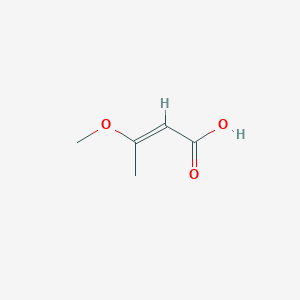

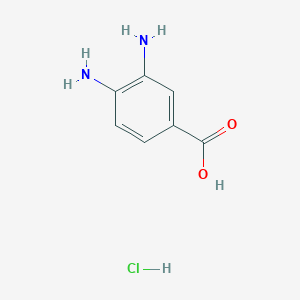
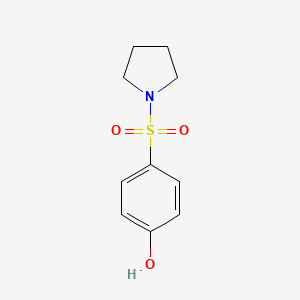
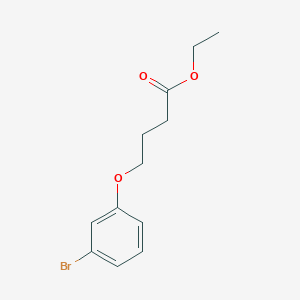
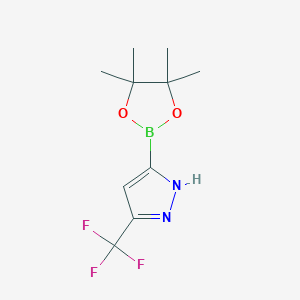
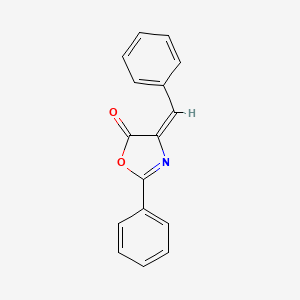
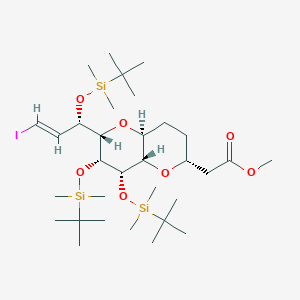
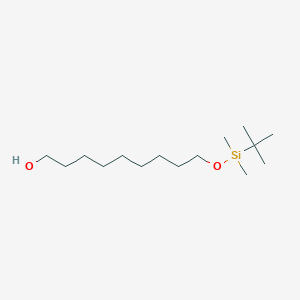
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3106260.png)

